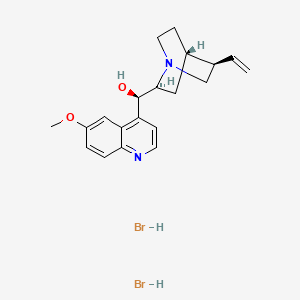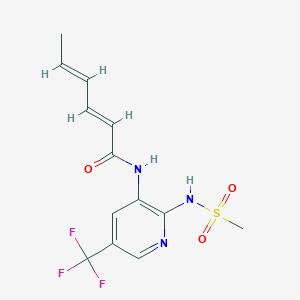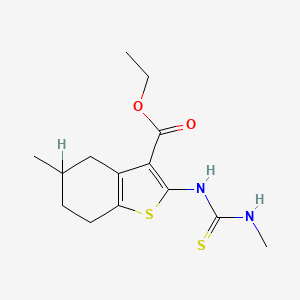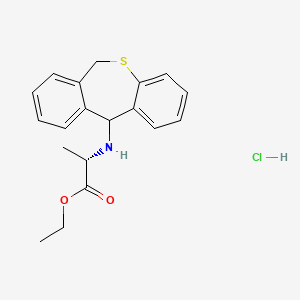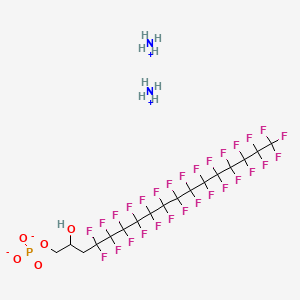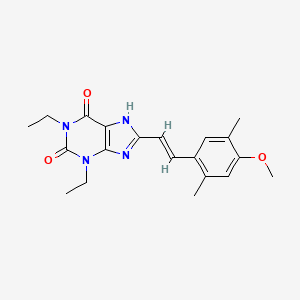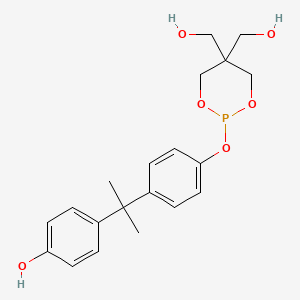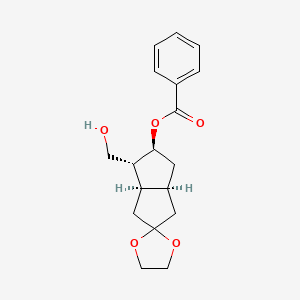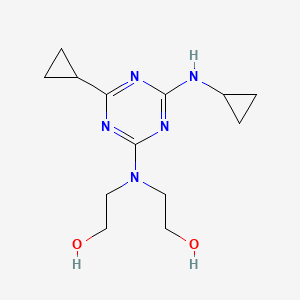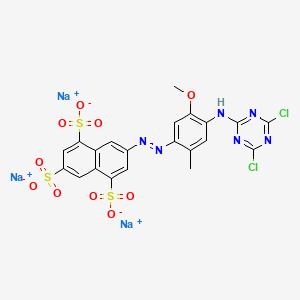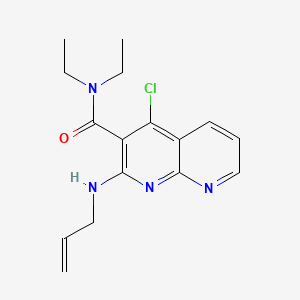
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)- is a synthetic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure includes a 1,8-naphthyridine core, which is a bicyclic system containing two nitrogen atoms, and various functional groups that contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides, and halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted products with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death in cancer cells . Additionally, the compounds can modulate the activity of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine-3-carboxamide derivatives can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds also contain a bicyclic system with two nitrogen atoms but differ in the position of the nitrogen atoms.
Quinolines: Another class of heterocyclic compounds with a single nitrogen atom in the ring.
The uniqueness of 1,8-naphthyridine-3-carboxamide derivatives lies in their ability to undergo diverse chemical reactions and their broad spectrum of biological activities, making them valuable candidates for drug development and industrial applications .
Eigenschaften
CAS-Nummer |
156991-93-4 |
|---|---|
Molekularformel |
C16H19ClN4O |
Molekulargewicht |
318.80 g/mol |
IUPAC-Name |
4-chloro-N,N-diethyl-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-9-18-15-12(16(22)21(5-2)6-3)13(17)11-8-7-10-19-14(11)20-15/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,18,19,20) |
InChI-Schlüssel |
DXDFSMGOZQUSMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


